molecular formula C19H19N3O3S2 B2520775 N-(5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl)-2-(p-tolylthio)acetamide CAS No. 394232-20-3

N-(5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl)-2-(p-tolylthio)acetamide

Cat. No. B2520775
CAS RN: 394232-20-3
M. Wt: 401.5
InChI Key: NXKXQASBHSFKNN-UHFFFAOYSA-N
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Description

The compound "N-(5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl)-2-(p-tolylthio)acetamide" is a derivative of 1,3,4-thiadiazole, a heterocyclic compound that has garnered interest due to its potential biological activities. While the specific compound is not directly mentioned in the provided papers, the papers do discuss various thiadiazole derivatives and their synthesis, biological activities, and structural analysis, which can provide insights into the compound of interest.

Synthesis Analysis

The synthesis of thiadiazole derivatives typically involves the reaction of appropriate precursors under controlled conditions. For instance, the synthesis of (1,3,4-thiadiazol-2-ylthio)acetamides derived from 5-nitrofuran was achieved by evaluating their activity against Leishmania major, indicating a method that could potentially be adapted for the synthesis of the compound . Similarly, the synthesis of N-(thieno[2,3-b]pyridin-3-yl)acetamide compounds with a 1,3,4-thiadiazole substituent was performed starting from 2-chloronicotinonitrile, which suggests a possible synthetic route for related compounds .

Molecular Structure Analysis

The molecular structure of thiadiazole derivatives is often confirmed using various spectroscopic techniques such as NMR, IR, and MS, as well as X-ray crystallography. For example, the crystal structure and DFT studies of N-(4-acetyl-5,5-dimethyl-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetamide were established using these methods, providing a detailed understanding of the molecular conformation and electronic properties . The structures of two N-{2-([(5-amino-1,3,4-thiadiazol-2-yl)difluoromethyl]-4-halophenyl}acetamides were also elucidated, showing a 'V' shaped conformation and various intermolecular interactions .

Chemical Reactions Analysis

The reactivity of thiadiazole derivatives can be inferred from their interactions with biological targets and their antifungal and insecticidal activities. For instance, some of the N-(thieno[2,3-b]pyridin-3-yl)acetamide compounds exhibited antifungal and insecticidal activities, suggesting that the thiadiazole moiety plays a significant role in these chemical interactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiadiazole derivatives, such as solubility, melting point, and stability, can be influenced by their molecular structure. The presence of substituents like nitro groups, halogens, or methoxy groups can significantly alter these properties. The antileishmanial activity of the synthesized (1,3,4-thiadiazol-2-ylthio)acetamides, along with their cytotoxicity profile, provides insight into their chemical behavior in biological systems .

Scientific Research Applications

Novel Derivatives and Synthesis Techniques

The compound's relevance in research is highlighted through the synthesis of novel derivatives, such as those created through carbodiimide condensation to produce N-(5-aryl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide derivatives. These derivatives are characterized by their unique structural features, confirmed via IR, 1H NMR, elemental analyses, and X-ray diffraction, indicating their potential for further pharmaceutical and material science applications (Yu et al., 2014).

Anticancer Screening

In the field of medicinal chemistry, the synthesis and molecular modeling of new imidazothiadiazole analogs derived from thiadiazole precursors have demonstrated anticancer activities. These analogs were evaluated against different cancer cell lines, revealing significant cytotoxicity against breast cancer cells compared to other derivatives. This highlights the compound's potential as a scaffold for developing new anticancer agents (Abu-Melha, 2021).

Structural Analysis and Interaction Studies

The study of molecular structures and intermolecular interactions is another area of interest. For instance, the structural analysis of N-{2-[(5-amino-1,3,4-thiadiazol-2-yl)difluoromethyl]-4-halophenyl}acetamides revealed the compounds' "V" shaped configuration and various intermolecular interactions. These findings are crucial for understanding the molecular basis of the compound's biological activities and material properties (Boechat et al., 2011).

properties

IUPAC Name

N-[5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-(4-methylphenyl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3S2/c1-12-4-7-14(8-5-12)26-11-17(23)20-19-22-21-18(27-19)15-10-13(24-2)6-9-16(15)25-3/h4-10H,11H2,1-3H3,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXKXQASBHSFKNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCC(=O)NC2=NN=C(S2)C3=C(C=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl)-2-(p-tolylthio)acetamide

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